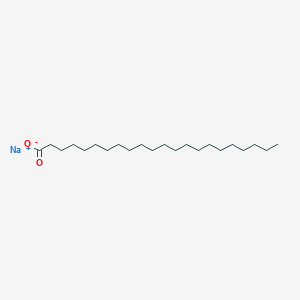

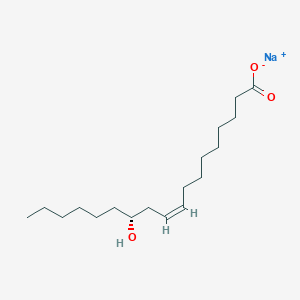

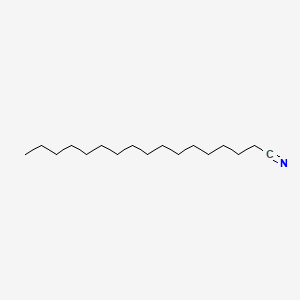

sodium;docosanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound with the identifier “sodium;docosanoate” is known as myosin light chain 2. Myosin light chains are essential components of the myosin molecule, which plays a crucial role in muscle contraction and various cellular processes. Myosin is a hexameric ATPase composed of two heavy chains, two nonphosphorylated alkali light chains, and two phosphorylatable regulatory light chains. Myosin light chain 2 is a regulatory light chain that is involved in the regulation of myosin’s ATPase activity and its interaction with actin filaments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of myosin light chain 2 involves recombinant DNA technology. The gene encoding myosin light chain 2 is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under optimal conditions to express the protein. The expressed protein is then purified using various chromatographic techniques, such as affinity chromatography and ion-exchange chromatography.

Industrial Production Methods

Industrial production of myosin light chain 2 follows a similar approach to the laboratory-scale preparation but on a larger scale. Large bioreactors are used to culture the host cells, and the protein is purified using high-throughput chromatographic systems. The production process is optimized to ensure high yield and purity of the protein.

Analyse Chemischer Reaktionen

Types of Reactions

Myosin light chain 2 undergoes several types of chemical reactions, including phosphorylation and dephosphorylation. Phosphorylation is a critical post-translational modification that regulates the activity of myosin light chain 2. This modification is catalyzed by specific kinases, such as myosin light chain kinase, and can be reversed by phosphatases.

Common Reagents and Conditions

Phosphorylation: Myosin light chain kinase, ATP, magnesium ions.

Dephosphorylation: Phosphatases, such as myosin phosphatase.

Major Products Formed

Phosphorylation: Phosphorylated myosin light chain 2.

Dephosphorylation: Dephosphorylated myosin light chain 2.

Wissenschaftliche Forschungsanwendungen

Myosin light chain 2 has numerous applications in scientific research, particularly in the fields of muscle physiology, cell motility, and signal transduction. It is used to study the mechanisms of muscle contraction and relaxation, as well as the regulation of myosin’s interaction with actin filaments. In cell biology, myosin light chain 2 is used to investigate the role of myosin in various cellular processes, such as cytokinesis, cell migration, and intracellular transport. Additionally, it is used in the study of diseases related to muscle function, such as cardiomyopathies and muscular dystrophies.

Wirkmechanismus

Myosin light chain 2 exerts its effects by regulating the ATPase activity of myosin and its interaction with actin filaments. Phosphorylation of myosin light chain 2 by myosin light chain kinase enhances myosin’s ATPase activity, leading to increased interaction with actin filaments and muscle contraction. Dephosphorylation by phosphatases reduces ATPase activity, resulting in muscle relaxation. The molecular targets of myosin light chain 2 include myosin heavy chains and actin filaments, and the pathways involved are primarily related to muscle contraction and signal transduction.

Vergleich Mit ähnlichen Verbindungen

Myosin light chain 2 is similar to other myosin light chains, such as myosin light chain 1 and myosin light chain 3. it is unique in its specific regulatory role and its phosphorylation-dependent regulation of myosin’s ATPase activity. Other similar compounds include:

Myosin light chain 1: Nonphosphorylatable alkali light chain.

Myosin light chain 3: Nonphosphorylatable alkali light chain.

Myosin light chain 2’s uniqueness lies in its ability to undergo phosphorylation and dephosphorylation, which directly regulates myosin’s interaction with actin filaments and muscle contraction.

Eigenschaften

IUPAC Name |

sodium;docosanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2-21H2,1H3,(H,23,24);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYDEWKUJFCYJO-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-bis[4-(3-methylbutoxy)phenyl]carbamimidothioic acid](/img/structure/B7822256.png)

![4-Hydroxy-3-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-decalin-1-yl]ethylidene]tetrahydrofuran-2-one](/img/structure/B7822324.png)